molecular formula C8H6F3NO3S B13490784 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

Cat. No.: B13490784
M. Wt: 253.20 g/mol
InChI Key: CSWCCXKZOQRDEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with trifluoroacetamide under specific reaction conditions. One common method includes the use of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives . Another approach involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroacetamido group enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3S/c1-3-2-4(16-5(3)6(13)14)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)

InChI Key

CSWCCXKZOQRDEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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